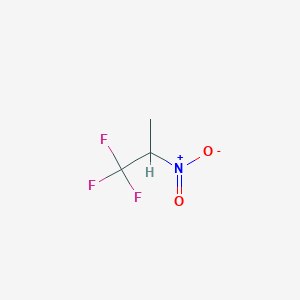
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a zinc-based reagent used in organic synthesis. It is a useful reagent for a variety of transformations, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. It is a versatile reagent with a wide range of applications in the laboratory. 50 M in THF.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-fluorobenzylzinc bromide involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of THF as a solvent.
Starting Materials
2-Chloro-4-fluorobenzyl bromide, Zinc, THF
Reaction
Add 2-Chloro-4-fluorobenzyl bromide to a flask containing THF., Add zinc powder to the flask and stir the mixture at room temperature for several hours., Filter the mixture to remove any unreacted zinc., Add bromine to the filtrate to quench any remaining zinc., Extract the product with diethyl ether., Wash the organic layer with water and brine., Dry the organic layer over anhydrous magnesium sulfate., Concentrate the solution under reduced pressure to obtain 2-Chloro-4-fluorobenzylzinc bromide in THF solution.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of aryl-aryl bonds, which are important components of many drugs and other compounds. It is also used in the synthesis of heterocyclic compounds, which are used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in the synthesis of polymers, which are used in a variety of applications, including coatings, adhesives, and medical implants.
Wirkmechanismus
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a Lewis acid-base catalyst that facilitates the formation of aryl-aryl bonds. The Lewis acid-base mechanism involves the formation of a covalent bond between the Lewis acid (2-Chloro-4-fluorobenzylzinc bromide) and the Lewis base (THF). The Lewis acid-base interaction results in the formation of an intermediate, which is then attacked by the nucleophile (the aryl-aryl bond-forming reagent). This leads to the formation of the desired aryl-aryl bond.
Biochemische Und Physiologische Effekte
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is not known to have any direct biochemical or physiological effects. As a reagent, it is used in the synthesis of compounds that may have biochemical and physiological effects, but the reagent itself does not have any known effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is its versatility. It can be used in a variety of reactions, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using this reagent is that it is not very reactive, so it requires longer reaction times than other reagents.
Zukünftige Richtungen
The use of 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is expected to continue to grow in the future. Its versatility and low cost make it an attractive reagent for a variety of applications. Future research may focus on developing new catalytic reactions using this reagent, as well as exploring new applications for this reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, researchers may explore ways to improve the reactivity of this reagent, in order to reduce reaction times. Finally, researchers may explore ways to reduce the cost of this reagent, in order to make it more accessible to researchers.
Eigenschaften
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluorobenzylzinc bromide, 0.50 M in THF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

